3-Metilúracilo

Descripción general

Descripción

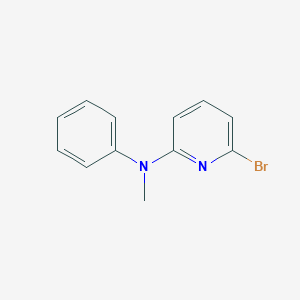

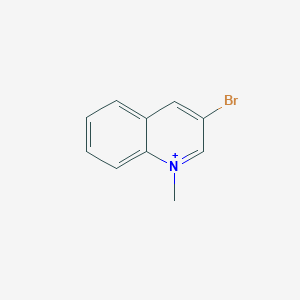

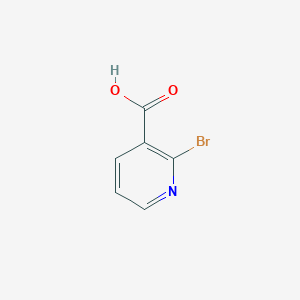

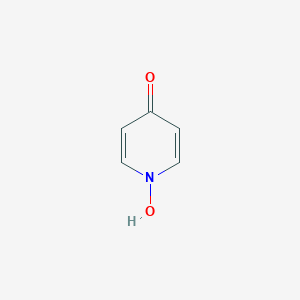

3-Methyluracil is a derivative of uracil, a pyrimidine nucleobase found in RNA. The molecular formula of 3-Methyluracil is C5H6N2O2, and it has a molecular weight of 126.1133 g/mol . This compound is characterized by the presence of a methyl group attached to the third carbon of the uracil ring, which distinguishes it from uracil itself.

Aplicaciones Científicas De Investigación

3-Methyluracil has a wide range of applications in scientific research:

Mecanismo De Acción

- Its primary target is the thyroid gland , specifically the thyroglobulin stored within it. By acting on thyroglobulin, 3-Methyluracil decreases the formation of stored thyroid hormones .

Target of Action

Mode of Action

Pharmacokinetics

Análisis Bioquímico

Biochemical Properties

3-Methyluracil is involved in various biochemical reactions. It has been shown to undergo oxidative demethylation in single-stranded DNA (ssDNA) and single-stranded RNA (ssRNA) by the recombinant human FTO protein in vitro . Both human and mouse FTO proteins preferentially repair 3-methyluracil in ssDNA over other base lesions tested .

Cellular Effects

The presence of 3-Methyluracil in DNA can affect DNA stability and modulate cell-specific functions . Without repair mechanisms to remove 3-Methyluracil from DNA, cytosine deamination can occur, resulting in gene drift that is not tolerable in organisms .

Molecular Mechanism

The molecular mechanism of 3-Methyluracil involves its interaction with the FTO protein. The FTO protein has been shown to have extensive demethylation enzymatic activity on both internal m6A and cap m6Am . The substrate specificity of FTO primarily results from the interaction of residues in the catalytic pocket with the nucleobase .

Temporal Effects in Laboratory Settings

It is known that 3-Methyluracil does not accumulate in organs or tissues and is extensively metabolized by the liver .

Metabolic Pathways

3-Methyluracil is involved in the metabolism of methylxanthines

Métodos De Preparación

Synthetic Routes and Reaction Conditions

3-Methyluracil can be synthesized through various methods. One common approach involves the methylation of uracil. This can be achieved by reacting uracil with methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide at elevated temperatures .

Another method involves the cyclization of β-uraminocrotonic ester. The ester is treated with sodium hydroxide in water at 95°C, followed by acidification with hydrochloric acid to yield 3-Methyluracil .

Industrial Production Methods

Industrial production of 3-Methyluracil often involves the use of more scalable and cost-effective methods. One such method includes the reaction of methylurea with malonic acid or malonic ester in the presence of an alkali, followed by chlorination with phosphorus oxychloride and subsequent purification steps .

Análisis De Reacciones Químicas

Types of Reactions

3-Methyluracil undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding uracil derivatives.

Reduction: Reduction reactions can yield dihydro derivatives.

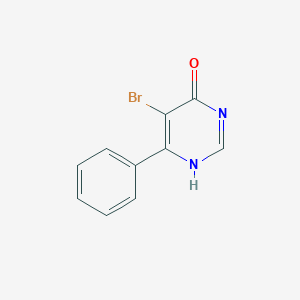

Substitution: Halogenation and alkylation reactions are common, where halogens or alkyl groups replace hydrogen atoms on the uracil ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while alkylation often involves alkyl halides.

Major Products

The major products formed from these reactions include various substituted uracil derivatives, which can have different functional groups attached to the uracil ring, enhancing their chemical and biological properties .

Comparación Con Compuestos Similares

3-Methyluracil can be compared with other methylated uracil derivatives such as:

- 1-Methyluracil

- 6-Methyluracil

- 5,6-Dimethyluracil

- 1,3-Dimethyluracil

Uniqueness

The unique positioning of the methyl group in 3-Methyluracil at the third carbon distinguishes it from other methylated uracils. This specific substitution can lead to different chemical reactivity and biological activity compared to its analogs .

Similar Compounds

- 1-Methyluracil : Methyl group at the first carbon.

- 6-Methyluracil : Methyl group at the sixth carbon.

- 5,6-Dimethyluracil : Methyl groups at the fifth and sixth carbons.

- 1,3-Dimethyluracil : Methyl groups at the first and third carbons .

Propiedades

IUPAC Name |

3-methyl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c1-7-4(8)2-3-6-5(7)9/h2-3H,1H3,(H,6,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPLZGVOSFFCKFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30878779 | |

| Record name | 3-Methyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30878779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

608-34-4, 27942-00-3 | |

| Record name | 3-Methyluracil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=608-34-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyluracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000608344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027942003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 608-34-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45626 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30878779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: The molecular formula of 3-Methyluracil is C5H6N2O2 and its molecular weight is 126.11 g/mol. []

ANone: Several spectroscopic techniques have been employed to characterize 3-Methyluracil and its derivatives. UV spectroscopy has been particularly useful in studying the formation and stability of complexes with metal ions. [] 1H NMR spectroscopy has been extensively used to elucidate the structure of 3-Methyluracil derivatives and study their interactions with other molecules, such as host-guest complexation. [, ] Mass spectrometry has played a crucial role in identifying 3-Methyluracil and its metabolites in biological samples, particularly in studies investigating caffeine metabolism. [, ]

ANone: The reaction of 3-Methyluracil with nitrobenzenes in hexamethylphosphoric triamide yields isoalloxazines, albeit in low yields (3.8-18%). Introducing potassium carbonate to the reaction mixture, specifically with o-fluoronitrobenzene, leads to the formation of a 5-substituted uracil derivative in moderate yield. []

ANone: Studies show that while 3-methyluracil and hydrochloric acid have comparable acidity, their leaving group abilities in gas-phase SN2 reactions differ. Chloride acts as a slightly superior leaving group compared to N1-deprotonated 3-methyluracil. This difference likely stems from electron delocalization within the N1-deprotonated 3-methyluracil anion. []

ANone: These two compounds display significant differences in their thermal behavior and aromatic substitution reactions. 5-Diazo-3-methyluracil reacts with various benzenes, forming 3-methyl-5-aryluracils through what appears to be singlet carbene addition and homolytic rearrangement of spironorcaradiene intermediates. In contrast, 5-diazouracil undergoes thermolysis, leading to rearrangement, nitrogen loss, and the formation of (2,5-dioxo-3-imidazolin-4-yl)methylene. This intermediate subsequently reacts with benzene or cyclooctane, yielding distinct cyclic products. []

ANone: While 3-Methyluracil itself is not a direct metabolite of caffeine, its derivatives play a significant role in caffeine metabolism. 5-Acetylamino-6-formylamino-3-methyluracil (AFMU) and 5-acetylamino-6-amino-3-methyluracil (AAMU) are two crucial metabolites used to assess the activity of drug-metabolizing enzymes, particularly N-acetyltransferase 2 (NAT2), involved in caffeine breakdown. [, , , ]

ANone: Studies demonstrate a significant difference in the excretion of AFMU based on acetylator phenotype. Rapid acetylators exhibit approximately three times higher AFMU excretion compared to slow acetylators. This difference highlights the importance of acetylation in the metabolism and elimination of caffeine. []

ANone: Yes, drugs like ibuprofen and probenecid, which are substrates of renal organic anion transporters (OATs), can interfere with the excretion of caffeine metabolites. These interactions can lead to an apparent increase in NAT2 activity, as measured by the AFMU/1MX ratio, potentially confounding the results of caffeine-based phenotyping tests. []

ANone: 5-Deazaflavins can be synthesized by reacting 3-methyluracil with arenecarbaldehydes to produce 5,5′-arylmethylenebis-(6-alkylamino-3-methyluracils). These intermediates then undergo oxidative coupling with diethyl azodiformate to yield the desired pyrimido[4,5-b]quinoline-2(3H),4(10H)-diones. This method allows for the preparation of a variety of 5-deazaflavin analogues by modifying the arenecarbaldehyde starting material. []

ANone: Derivatives of 3-Methyluracil have been employed as building blocks for synthesizing molecules with potent oxidizing properties. For instance, reacting N,N′-dialkyl-p-phenylenediamines with 6-chloro-5-formyl-3-methyluracil, followed by cyclization using Vilsmeier reagent, generates 2,4,5,8,9,11-hexa-azapentaphene-1,3,10,12(2H,5H,8H,11H)-tetraones. These compounds exhibit strong oxidizing capabilities towards alcohols like cyclopentanol. [, ]

ANone: Yes, computational chemistry tools have been applied to investigate various aspects of 3-Methyluracil and its derivatives. Density functional theory (DFT) calculations have been used to analyze the structural features, H-bonding interactions, and electronic properties of metal complexes containing 3-Methyluracil derivatives. [] Molecular docking studies have been employed to explore the potential binding modes and interactions of 3-Methyluracil-based metal complexes with biological targets. []

ANone: Research indicates that certain 3-Methyluracil derivatives, such as AFMU, are unstable in the presence of dilute base and methanol, converting to deformylated compounds like AAMU. This information is crucial for understanding the storage conditions and handling of these compounds during analytical procedures. []

ANone: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as UV detection and tandem mass spectrometry (MS/MS), is widely employed for quantifying 3-Methyluracil derivatives, particularly in the context of caffeine metabolism studies. [, , ] Capillary electrophoresis (CE) has also been used in conjunction with HPLC to analyze caffeine metabolites, including 3-Methyluracil derivatives, in urine samples. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.